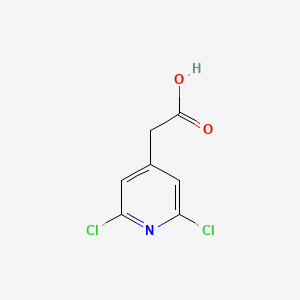

2-(2,6-Dichloropyridin-4-YL)acetic acid

Description

Properties

IUPAC Name |

2-(2,6-dichloropyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMIMYWTFPFPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700061 | |

| Record name | (2,6-Dichloropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227515-02-7 | |

| Record name | (2,6-Dichloropyridin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic routes for 2-(2,6-dichloropyridin-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The following sections provide a comprehensive overview of the starting materials, key intermediates, and detailed experimental protocols for the most plausible synthetic pathways.

Executive Summary

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The first route employs the Arndt-Eistert homologation of 2,6-dichloropyridine-4-carboxylic acid, offering a direct one-carbon chain extension. The second, more classical approach, involves the conversion of (2,6-dichloropyridin-4-yl)methanol to the target acetic acid via a halomethyl intermediate followed by cyanation and subsequent hydrolysis. This guide will elaborate on both methodologies, providing detailed experimental procedures and the synthesis of the requisite starting materials.

Synthetic Pathways Overview

The two principal retrosynthetic pathways for the preparation of this compound are illustrated below. Both routes commence from readily accessible substituted pyridine derivatives.

An In-depth Technical Guide to 2-(2,6-dichloropyridin-4-yl)acetic acid: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-(2,6-dichloropyridin-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages information from closely related analogues and established principles of organic chemistry to provide a predictive yet thorough analysis.

Chemical Properties

While specific experimental data for this compound is not widely published, its fundamental chemical identity has been established. The following table summarizes these core properties. For comparative context, physical properties of structurally similar compounds are also provided.

| Property | This compound | 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid | 2,6-Dichloropyridine-4-carboxylic acid | 4-Amino-2,6-dichloropyridine |

| CAS Number | 1227515-02-7[1] | 80542-50-3[2][3] | 5398-44-7 | 2587-02-2[4][5] |

| Molecular Formula | C₇H₅Cl₂NO₂[1] | C₇H₅Cl₂NO₂S | C₆H₃Cl₂NO₂ | C₅H₄Cl₂N₂ |

| Molecular Weight | 206.03 g/mol [1] | 238.09 g/mol | 192.00 g/mol | 163.00 g/mol |

| Melting Point | Data not available | 144-146 °C[2] | 209-212 °C | 169-173 °C[5] |

| Boiling Point | Data not available | Data not available | Data not available | 336.7±37.0 °C (Predicted)[5] |

| Solubility | Data not available | Data not available | Data not available | Slightly soluble in Chloroform and Methanol[5] |

| pKa | Data not available | Data not available | Data not available | 0.49±0.50 (Predicted)[5] |

Reactivity and Synthetic Chemistry

The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the dichloropyridine ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is expected to undergo standard transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.

-

Amide Formation: Activation of the carboxylic acid (e.g., with a carbodiimide or conversion to an acyl chloride) followed by reaction with a primary or secondary amine will produce amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactivity of the Dichloropyridine Ring

The 2,6-dichloro-substituted pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms can be displaced by various nucleophiles, although the reactivity at the 2 and 6 positions can be influenced by steric hindrance. The synthesis of a related thio-compound proceeds via nucleophilic substitution, indicating that the chlorine atoms are reactive under basic conditions[6].

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for analogous compounds.

Proposed Synthesis of this compound

A potential two-step synthesis could involve the reaction of a 4-halopyridine precursor with an acetate equivalent, followed by hydrolysis. A more direct, albeit potentially lower-yielding, approach could be a three-component synthesis.

Hypothetical Two-Step Synthesis:

-

Step 1: Alkylation of an Acetate Enolate with a 2,6-Dichloropyridine Precursor.

-

Step 2: Hydrolysis of the Resulting Ester to the Carboxylic Acid.

Caption: Proposed two-step synthesis of this compound.

Predicted Spectral Data

Predictive analysis of the spectral data can guide the characterization of this compound.

1H NMR

The proton NMR spectrum is expected to be relatively simple, showing a singlet for the two equivalent protons on the pyridine ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton.

13C NMR

The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the methylene carbon, and the carbons of the dichloropyridine ring.

IR Spectroscopy

The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm-1), the C=O stretch of the carbonyl group (around 1700 cm-1), and C-Cl stretches in the fingerprint region.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound (206.03), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, derivatives of dichlorophenylacetic acid have been investigated for various therapeutic applications. For instance, some derivatives have shown potential as anti-inflammatory and anti-diabetic agents. The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this core structure, based on the known mechanisms of similar compounds.

Caption: Hypothetical mechanism of action for a derivative of the title compound.

Conclusion

This compound represents a valuable, yet under-characterized, building block for chemical synthesis. This guide provides a foundational understanding of its likely chemical properties and reactivity based on the analysis of related compounds and fundamental chemical principles. Further experimental investigation is necessary to fully elucidate its properties and unlock its potential in drug discovery and materials science.

References

- 1. echemi.com [echemi.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid, CasNo.80542-50-3 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. 4-Amino-2,6-dichloropyridine 2587-02-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 2587-02-2 CAS MSDS (4-Amino-2,6-dichloropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid | 80542-50-3 | Benchchem [benchchem.com]

Spectroscopic Profile of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a detailed overview of the predicted spectroscopic data for the compound 2-(2,6-dichloropyridin-4-yl)acetic acid. Due to the limited availability of experimental spectra in public databases, this guide leverages computational predictions to offer insights into its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is crucial for researchers involved in the synthesis, identification, and application of this and related compounds in medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using established computational algorithms and provide a foundational dataset for the structural elucidation of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 2H | Pyridine H-3, H-5 |

| ~3.70 | s | 2H | -CH₂- |

| ~11.5 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (acid) |

| ~152 | Pyridine C-2, C-6 |

| ~148 | Pyridine C-4 |

| ~122 | Pyridine C-3, C-5 |

| ~40 | -CH₂- |

Table 3: Predicted Key IR Absorptions (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1580, ~1550 | Medium-Strong | C=C/C=N stretch (pyridine ring) |

| ~1420 | Medium | C-O-H bend |

| ~1250 | Medium | C-O stretch |

| ~850, ~780 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 205/207/209 | High | [M]⁺ (isotopic pattern for 2 Cl) |

| 160/162 | Medium | [M - COOH]⁺ |

| 125 | Low | [M - COOH - Cl]⁺ |

Experimental Protocols

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2.2. Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

2.3. Mass Spectrometry (MS)

Mass spectral data would be acquired on a mass spectrometer using Electron Ionization (EI). The sample would be introduced into the ion source, and the resulting fragments would be analyzed. The mass-to-charge ratio (m/z) of the ions would be recorded to determine the molecular weight and fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound. While experimental validation is essential, these computational predictions offer valuable insights for researchers in the fields of drug discovery and chemical synthesis. The outlined protocols and workflow provide a framework for the practical characterization of this and similar novel compounds.

Dichloropyridine Acetic Acid Derivatives: A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyridine acetic acid derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Characterized by a pyridine ring substituted with two chlorine atoms and an acetic acid moiety, this scaffold serves as a crucial building block in the synthesis of novel compounds with potent biological activities. Their structural features allow for diverse chemical modifications, leading to a broad spectrum of applications, particularly in agricultural sciences and pharmaceutical drug discovery. This technical guide provides an in-depth overview of the current research, potential applications, and experimental methodologies related to dichloropyridine acetic acid derivatives.

Chapter 1: Applications in Agriculture as Auxin Mimics

Synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), have been a cornerstone of weed management for decades. Dichlorinated aryl acetic acids, including pyridine-based derivatives, function as "superauxins." They are typically more stable in plants than endogenous IAA and induce an overload of the natural auxin signaling pathway, leading to uncontrolled growth and ultimately, death in susceptible plants, particularly broadleaf weeds.

Mechanism of Action: The Auxin Signaling Pathway

The herbicidal activity of dichloropyridine acetic acid derivatives is rooted in their ability to hijack the plant's primary auxin perception and signaling system.

-

Receptor Binding: In the plant cell nucleus, auxin molecules bind to a co-receptor complex formed by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[1]

-

Degradation of Repressors: This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.[2][3][4]

-

Gene Activation: The degradation of Aux/IAA proteins liberates AUXIN RESPONSE FACTOR (ARF) transcription factors.[1] These ARFs are then free to bind to auxin-responsive elements in the promoters of target genes, activating the transcription of genes responsible for cell elongation, division, and differentiation.[1][2]

-

Phytotoxicity: Dichloropyridine acetic acid derivatives cause this pathway to become overstimulated, leading to epinasty (twisting and curling of stems and leaves), uncontrolled cell elongation, and disruption of normal developmental processes, which proves lethal to the target weed.[5]

Quantitative Data: Herbicidal Activity

The efficacy of auxin mimic herbicides is often quantified by measuring the inhibition of root or shoot growth in susceptible plant species. While specific data for a wide range of dichloropyridine acetic acid derivatives is proprietary or dispersed, the table below illustrates typical data obtained from such studies, using other picolinic acid derivatives as examples.

| Compound ID | Weed Species | Assay Type | Concentration | % Inhibition | Reference |

| S-Series Cmpd. | Brassica napus (BN) | Root Growth | 250 µM | >80% | [6] |

| S-Series Cmpd. | Amaranthus retroflexus (AL) | Post-emergence | 500 g/ha | 100% | [6] |

| Compound 5q | Arabidopsis thaliana (AT) | Post-emergence | 150 g ai/ha | >90% | [7] |

| Aminocyclopyrachlor | Cucumber (sensitive species) | Root Exudation | Labeled Rate | 18% (at 3 WAT) | [8] |

| Dicamba | Cucumber (sensitive species) | Root Exudation | Labeled Rate | 85% (at 3 WAT) | [8] |

Experimental Protocol: Herbicide Bioassay for Root Growth Inhibition

This protocol describes a standard method for evaluating the herbicidal effects of a test compound on the root growth of a sensitive indicator plant, such as Brassica napus (rapeseed) or Arabidopsis thaliana.[6][9]

-

Preparation of Test Solutions: Dissolve the dichloropyridine acetic acid derivative in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions (e.g., 10 µM, 50 µM, 100 µM, 250 µM) in the final growth medium. Include a solvent-only control and a positive control (e.g., a commercial herbicide like Picloram).

-

Seed Sterilization and Plating:

-

Surface sterilize seeds of the indicator plant (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes, then rinse 3-5 times with sterile water).

-

Prepare petri dishes containing a sterile growth medium (e.g., Murashige and Skoog agar) supplemented with the respective concentrations of the test compound and controls.

-

Aseptically place a set number of seeds (e.g., 10-15) on the surface of the agar in each dish.

-

-

Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle) for a defined period (e.g., 7-10 days).[9]

-

Data Collection: After the incubation period, carefully remove the seedlings from the agar. Measure the primary root length of each seedling using a ruler or digital imaging software.

-

Analysis: Calculate the average root length for each treatment group. Determine the percentage of root growth inhibition for each concentration relative to the solvent control using the formula: % Inhibition = [1 - (Mean root length of treatment / Mean root length of control)] x 100 The data can be used to calculate an IC50 value (the concentration required to inhibit root growth by 50%).

Chapter 2: Applications in Pharmaceutical Research

The dichloropyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities. The addition of an acetic acid side chain creates derivatives with potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Pyridine-based compounds are integral to many anticancer drugs. Research has shown that derivatives incorporating a dichloropyridine moiety can exhibit potent cytotoxicity against various human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying a compound's cytotoxic potency. The table below presents IC50 values for representative pyridine and dichlorinated aryl derivatives against common cancer cell lines, illustrating the potential of this chemical class.

| Compound Class/ID | Cancer Cell Line | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |

| Thiazolyl-Pyridine Hybrid (Cmpd. 5) | A549 (Lung) | 0.452 | Doxorubicin | 0.460 | [10] |

| Pyrazolyl s-Triazine (Cmpd. 7f) | MDA-MB-231 (Breast) | EGFR Inhibition: 0.059 | Tamoxifen | EGFR Inhibition: 0.069 | [11] |

| 1,8-Diazaphenothiazine (Cmpd. 4) | L-1210 (Leukemia) | 2.4 | Cisplatin | 1.8 | [12] |

| Benzo[a]phenazine Derivative | MCF-7 (Breast) | 1.0 - 10 | - | - | [13] |

| Benzo[a]phenazine Derivative | HL-60 (Leukemia) | 1.0 - 10 | - | - | [13] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]

-

Cell Plating: Seed human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) into a 96-well flat-bottom plate at an optimized density (e.g., 5 x 10⁴ cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[14]

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.[15][16]

-

Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14][15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[15][16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability percentage against the compound concentration on a logarithmic scale and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Acetic acid derivatives are famously represented by non-steroidal anti-inflammatory drugs (NSAIDs). The dichloropyridine acetic acid structure holds promise for the development of novel anti-inflammatory agents. While data on these specific derivatives is emerging, studies on analogous compounds like 2,4-dichlorophenoxy acetic acid have shown potential anti-inflammatory activity by inhibiting COX-2 and reducing prostaglandin E2 levels.[17] Dihydropyridine derivatives have also demonstrated the ability to reduce pro-inflammatory mediators like TNF-α and IL-6.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[19][20][21]

-

Animal Acclimatization: Use adult Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water. Fast the animals for 16-18 hours before the experiment.[19][22]

-

Grouping and Dosing: Divide the rats into groups (n=5-7 per group):

-

Control Group: Receives the vehicle (e.g., saline or 0.5% CMC).

-

Reference Group: Receives a standard NSAID (e.g., Diclofenac, 10 mg/kg, p.o.).

-

Test Groups: Receive the dichloropyridine acetic acid derivative at various doses (e.g., 25, 50, 100 mg/kg, p.o.).

-

-

Inflammation Induction: One hour after oral administration of the test compounds, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each rat to induce localized edema.[19][21]

-

Paw Volume Measurement: Measure the paw volume (or thickness) of each rat using a plethysmometer or a digital caliper immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, 4, 5, and 24 hours).[20][21]

-

Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage of edema inhibition by the test compound compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Chapter 3: Synthetic Methodologies

The synthesis of dichloropyridine acetic acid derivatives can be approached through several routes, often starting from a commercially available dichloropyridine.

General Synthetic Workflow

A common strategy involves the modification of a pre-formed dichloropyridine ring. For example, 2,6-dichloropyridine can be oxidized, nitrated, and then reduced to form 4-amino-2,6-dichloropyridine, a versatile intermediate for further functionalization.[23] Another approach involves the catalytic reduction of a dichloropyridine carboxylic acid to introduce different functionalities.[24]

Example Synthetic Protocol: Synthesis of 4-Amino-2,6-dichloropyridine

This protocol, adapted from Ma et al., describes the synthesis of a key intermediate which can be further derivatized to include an acetic acid group.[23]

-

Oxidation: To a solution of 2,6-dichloropyridine (1) in acetic acid, add hydrogen peroxide (30%) dropwise while maintaining the temperature. Heat the mixture to reflux for several hours. After cooling, neutralize the solution to precipitate the product, 2,6-dichloropyridine-1-oxide (2).

-

Nitration: Add the oxide (2) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0°C. Allow the reaction to warm to room temperature and then heat to ~100°C for 5 hours. Pour the mixture onto ice to precipitate a crude mixture of 2,6-dichloro-4-nitropyridine-1-oxide (3) and 2,6-dichloro-4-nitropyridine (4).

-

Reduction: Suspend the crude nitro mixture in acetic acid and add iron powder portion-wise. Heat the reaction mixture to reflux for several hours. After cooling and filtration, neutralize the filtrate to precipitate the final product, 4-amino-2,6-dichloropyridine (5).

-

Purification and Characterization: The product can be purified by recrystallization. The structure and purity should be confirmed using NMR spectroscopy and Mass Spectrometry.

Conclusion and Future Outlook

Dichloropyridine acetic acid derivatives are compounds of significant interest with demonstrated and potential applications in both agriculture and medicine. Their function as potent auxin mimics provides a strong foundation for the development of new, selective herbicides. In parallel, the dichloropyridine scaffold's proven success in medicinal chemistry highlights the potential of its acetic acid derivatives as candidates for anticancer and anti-inflammatory drugs. Future research should focus on synthesizing and screening novel libraries of these compounds to establish clear structure-activity relationships, elucidating their precise molecular targets, and optimizing their efficacy and safety profiles for real-world applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abstract: Biological Assay Techniques for Detecting Root Leakage of Auxin Mimic Herbicides. (ASA, CSSA and SSSA International Annual Meetings) [scisoc.confex.com]

- 9. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The in vivo evaluation of anti-inflammatory capacity [bio-protocol.org]

- 20. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(2,6-dichloropyridin-4-yl)acetic acid (CAS Number 1227515-02-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific compound 2-(2,6-dichloropyridin-4-yl)acetic acid (CAS 1227515-02-7). This guide provides a comprehensive overview of the available information and supplements it with data from structurally related compounds to infer potential properties, synthesis, and biological activities. All information pertaining to analogous compounds is clearly indicated.

Chemical Structure and Identifiers

This compound is a halogenated pyridine derivative. The presence of chlorine atoms and the carboxylic acid moiety suggests potential for various chemical reactions and biological interactions.

Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1227515-02-7 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| IUPAC Name | This compound |

| InChI Key | N/A |

| Canonical SMILES | C1=C(C(=NC(=C1)Cl)CC(=O)O)Cl |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | This compound (Calculated) | 2,6-Dichloropyridine-4-carboxylic acid (Experimental) | 2-Pyridylacetic acid (Experimental) |

| Melting Point | N/A | 209-212 °C | 137-139 °C |

| Boiling Point | N/A | N/A | N/A |

| Water Solubility | N/A | N/A | N/A |

| pKa | N/A | N/A | N/A |

| LogP (calculated) | N/A | N/A | N/A |

| Polar Surface Area | 50.2 Ų | N/A | 50.2 Ų |

| XLogP3 | 2.2 | N/A | -0.5 |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for related compounds can provide a basis for a potential synthetic route.

A plausible approach would involve the synthesis of the 2,6-dichloropyridine core, followed by the introduction of the acetic acid side chain at the 4-position.

General Synthesis of the 2,6-Dichloropyridine Core

A common method for the synthesis of 2,6-dichloropyridine involves the chlorination of 2,6-dihydroxypyridine.

Experimental Protocol (Hypothetical, based on general procedures):

-

Reaction Setup: A reaction flask is charged with 2,6-dihydroxypyridine and a chlorinating agent such as phosphorus oxychloride (POCl₃). A tertiary amine base (e.g., triethylamine or pyridine) is often added as a catalyst and acid scavenger.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully quenched with ice water. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2,6-dichloropyridine.

Introduction of the Acetic Acid Moiety (Hypothetical)

Several methods could be employed to introduce the acetic acid group at the 4-position of the 2,6-dichloropyridine ring. One possible route is through a cross-coupling reaction.

Experimental Protocol (Hypothetical, based on general procedures):

-

Activation of the 4-position: The 4-position of 2,6-dichloropyridine could be activated for coupling, for instance, through lithiation or by introducing a leaving group.

-

Coupling Reaction: The activated pyridine would then be reacted with a two-carbon synthon that can be converted to a carboxylic acid, such as a protected bromoacetate ester, in the presence of a suitable catalyst (e.g., a palladium complex).

-

Hydrolysis: The resulting ester would then be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

-

Purification: The final compound would be purified using standard techniques like recrystallization or column chromatography.

An In-depth Technical Guide to 2-(2,6-dichloropyridin-4-yl)acetic acid: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The strategic placement of substituents on the pyridine ring can profoundly influence a molecule's physicochemical properties and biological activity. Among these, the 2,6-dichloropyridine motif is of particular interest, offering a unique combination of steric and electronic properties that can be exploited in drug design. This technical guide focuses on 2-(2,6-dichloropyridin-4-yl)acetic acid , a promising yet under-explored building block for the synthesis of novel bioactive molecules.

While direct literature on the synthesis and application of this compound is limited, this guide provides a comprehensive overview of its parent scaffold, 2,6-dichloropyridine, methods for functionalization at the 4-position, and the medicinal chemistry of closely related analogues. By examining these related compounds, we can infer the potential of this compound as a valuable tool in the development of new therapeutics. A notable analogue, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has shown promise in anti-inflammatory and anticancer research, further highlighting the potential of this structural class.

This guide will detail the synthesis of the 2,6-dichloropyridine core, explore strategies for introducing the acetic acid moiety at the 4-position, and discuss the known biological activities and medicinal chemistry applications of related compounds, providing a solid foundation for researchers to utilize this compound in their drug discovery programs.

Synthesis of the 2,6-Dichloropyridine Core

The starting point for the synthesis of this compound is the readily available 2,6-dichloropyridine. This key intermediate can be synthesized through the chlorination of pyridine. The reaction typically proceeds via a 2-chloropyridine intermediate.[1]

A patented method for the synthesis of 2,6-dichloropyridine involves the reaction of 2-chloropyridine or its hydrochloride salt with chlorine gas at elevated temperatures (160-190 °C) under photoinitiation.[2] This process is advantageous as it does not require a catalyst or solvent and boasts high conversion and selectivity.[2] Another approach involves the liquid-phase chlorination of 2-chloropyridine in the absence of a catalyst at a temperature of at least 160 °C.[3]

Synthesis of 2,6-Dichloropyridine from Pyridine.

Functionalization at the 4-Position: Towards this compound

With the 2,6-dichloropyridine core in hand, the next crucial step is the introduction of the acetic acid moiety at the 4-position. While direct methods for this transformation are not readily found in the literature, a plausible synthetic route can be devised based on the functionalization of related pyridine systems. A key intermediate in this proposed pathway is (2,6-dichloropyridin-4-yl)methanol .

Synthesis of (2,6-dichloropyridin-4-yl)methanol

A Japanese patent describes the synthesis of (2,6-dichloropyridin-4-yl)methanol by the reduction of alkyl 2,6-dichloropyridine-4-carboxylates.[4] The reduction can be achieved using metal hydrides such as sodium borohydride or potassium borohydride in an alcoholic solvent. For instance, methyl 2,6-dichloropyridine-4-carboxylate can be reduced with sodium borohydride in methanol to yield (2,6-dichloropyridin-4-yl)methanol with high yield.[4]

Experimental Protocol: Synthesis of (2,6-dichloropyridin-4-yl)methanol [4]

-

To a solution of methyl 2,6-dichloropyridine-4-carboxylate (2.06 g, 10 mmol) in anhydrous methanol (20 ml), cooled to 5 °C, sodium borohydride (0.276 g, 7 mmol) is added slowly.

-

The reaction mixture is stirred at the same temperature for 2 hours, followed by stirring at 25 °C for 4 hours.

-

After completion of the reaction, 5N hydrochloric acid (10 ml) is added to the reaction mixture.

-

The mixture is then extracted with ethyl acetate (90 ml).

-

The organic extract is washed with water, followed by saturated sodium hydrogen carbonate solution, and then dried over magnesium sulfate.

-

The solvent is concentrated under reduced pressure to afford (2,6-dichloropyridin-4-yl)methanol.

Proposed Synthesis of this compound

The conversion of (2,6-dichloropyridin-4-yl)methanol to the target acetic acid can be envisioned through a two-step sequence involving the formation of a chloromethyl intermediate followed by cyanation and subsequent hydrolysis.

-

Chlorination of the alcohol: The hydroxyl group of (2,6-dichloropyridin-4-yl)methanol can be converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction would yield 4-(chloromethyl)-2,6-dichloropyridine.

-

Cyanation and Hydrolysis: The resulting chloromethyl derivative can then be reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to introduce a nitrile group, forming (2,6-dichloropyridin-4-yl)acetonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired this compound.

Proposed synthetic route to this compound.

Medicinal Chemistry Applications of Related 2,6-Dichloropyridine Derivatives

The 2,6-dichloropyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The chlorine atoms at the 2 and 6 positions can serve as synthetic handles for further derivatization or can contribute to the overall pharmacological profile of the molecule through steric and electronic interactions with biological targets.

Case Study: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

A closely related analogue, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has been investigated for its potential as an anti-inflammatory and anticancer agent. The thioether linkage provides additional flexibility and potential for interaction with biological targets compared to the direct carbon-carbon bond in the target compound of this guide.

This thio-analogue serves as a valuable intermediate for the synthesis of more complex, biologically active compounds, including enzyme inhibitors and receptor antagonists. Its synthesis typically involves the reaction of 2,6-dichloropyridine with thioacetic acid under basic conditions.

The biological activity of 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid is attributed to the reactivity of the thioacetic acid group, which can form covalent bonds with nucleophilic residues in enzymes or other protein targets. The dichloropyridine moiety also plays a role in its biological activity, potentially through halogen bonding interactions.

| Compound/Derivative | Biological Activity | Target/Pathway | Potential Application |

| 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid | Anti-inflammatory | Inflammatory pathways | Treatment of inflammatory diseases |

| 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid | Anticancer | Cancer cell signaling pathways | Cancer therapy |

| Derivatives | Enzyme Inhibition | Various enzymes | Drug Development |

Table 1: Summary of Biological Activities of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid and its Derivatives.

Derivatization of 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid.

Broader Applications of 2,6-Dichloropyridine Derivatives

The 2,6-dichloropyridine core is found in a variety of biologically active molecules. For instance, it serves as a precursor to the antibiotic enoxacin.[1] This highlights the utility of the 2,6-dichloropyridine scaffold in accessing diverse chemical space for drug discovery. The presence of the chlorine atoms allows for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups at the 2 and 6 positions, further expanding the diversity of accessible compounds.

Conclusion

While this compound remains a relatively unexplored building block, its structural features and the known biological activities of its close analogues suggest significant potential in medicinal chemistry. This guide has provided a comprehensive overview of the synthesis of the core 2,6-dichloropyridine scaffold and a plausible and detailed pathway for the synthesis of the target acetic acid via the (2,6-dichloropyridin-4-yl)methanol intermediate.

The case study of 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid underscores the potential of this class of compounds in areas such as oncology and inflammation. The acetic acid moiety of the target compound provides a versatile handle for further chemical modifications, such as amide bond formation or esterification, allowing for the generation of libraries of compounds for biological screening.

Researchers and drug development professionals are encouraged to explore the use of this compound as a novel building block to access new chemical entities with potentially valuable therapeutic properties. The synthetic strategies and medicinal chemistry insights provided in this guide offer a solid starting point for such endeavors.

References

- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]

- 2. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]

- 3. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]

- 4. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Discovery and Initial Synthesis of 2-(2,6-dichloropyridin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and initial synthetic pathways of 2-(2,6-dichloropyridin-4-yl)acetic acid, a pyridine derivative of interest in medicinal chemistry and drug development. While a definitive seminal publication on its first synthesis remains elusive in publicly accessible literature, a plausible and scientifically sound synthetic route has been constructed based on established chemical transformations of pyridine compounds. This guide elucidates a multi-step synthesis commencing from 2,6-dichloroisonicotinic acid, proceeding through key intermediates such as (2,6-dichloropyridin-4-yl)methanol and 2-(2,6-dichloropyridin-4-yl)acetonitrile. Detailed experimental protocols for analogous transformations, quantitative data where available, and logical workflow diagrams are presented to provide a comprehensive resource for researchers. The potential biological significance of this compound is discussed in the context of related substituted pyridylacetic acids, which are known to exhibit a range of biological activities, including enzyme inhibition.

Introduction and Discovery

The precise historical discovery of this compound is not well-documented in readily available scientific literature. However, its structural motif, a substituted pyridylacetic acid, is prevalent in a variety of biologically active molecules. Pyridine-based compounds are a cornerstone in medicinal chemistry, and the introduction of an acetic acid moiety often confers properties suitable for interacting with biological targets. It is likely that this compound was first synthesized as part of a broader exploration of substituted pyridine derivatives for potential applications in pharmaceuticals or agrochemicals. The dichloro-substitution on the pyridine ring is a common strategy to modulate the electronic properties and metabolic stability of the molecule.

Proposed Initial Synthetic Pathway

A logical and efficient synthetic route to this compound begins with the commercially available precursor, 2,6-dichloroisonicotinic acid. The overall transformation involves the homologation of the carboxylic acid group to an acetic acid moiety. This can be achieved through a three-step process: esterification, reduction to the corresponding alcohol, and subsequent conversion to the acetic acid.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the proposed synthesis, based on established methodologies for similar substrates.

Step 1 & 2: Synthesis of (2,6-Dichloropyridin-4-yl)methanol

This protocol is adapted from a patented procedure for the synthesis of (2,6-dichloropyridin-4-yl)methanol.[1]

Materials:

-

Methyl 2,6-dichloroisonicotinate

-

Anhydrous Methanol

-

Sodium borohydride (NaBH₄)

-

5N Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium hydrogen carbonate solution

-

Magnesium sulfate

Procedure:

-

Dissolve methyl 2,6-dichloroisonicotinate (10 mmol) in anhydrous methanol (20 ml) in a round-bottom flask.

-

Cool the solution to 5 °C using an ice bath.

-

Slowly add sodium borohydride (7 mmol) to the cooled solution.

-

Stir the reaction mixture at 5 °C for 2 hours.

-

Allow the mixture to warm to 25 °C and continue stirring for an additional 4 hours.

-

Quench the reaction by adding 5N hydrochloric acid (10 ml).

-

Extract the product with ethyl acetate (90 ml).

-

Wash the organic layer with water and then with a saturated sodium hydrogen carbonate solution.

-

Dry the organic layer over magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield (2,6-dichloropyridin-4-yl)methanol.

| Reactant | Product | Reagents | Yield | Reference |

| Methyl 2,6-dichloroisonicotinate | (2,6-Dichloropyridin-4-yl)methanol | NaBH₄, Methanol | 91% | [1] |

| Ethyl 2,6-dichloroisonicotinate | (2,6-Dichloropyridin-4-yl)methanol | NaBH₄, Ethanol | 91% | [1] |

Step 3, 4 & 5: Conversion of (2,6-Dichloropyridin-4-yl)methanol to this compound

This multi-step conversion involves the formation of a chloromethyl intermediate, followed by cyanation and subsequent hydrolysis.

3.2.1. Synthesis of 4-(Chloromethyl)-2,6-dichloropyridine

Materials:

-

(2,6-Dichloropyridin-4-yl)methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane

Procedure:

-

Dissolve (2,6-dichloropyridin-4-yl)methanol in anhydrous dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with ice-water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

3.2.2. Synthesis of 2-(2,6-Dichloropyridin-4-yl)acetonitrile

Materials:

-

4-(Chloromethyl)-2,6-dichloropyridine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 4-(chloromethyl)-2,6-dichloropyridine in DMSO.

-

Add sodium cyanide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

3.2.3. Hydrolysis to this compound

Materials:

-

2-(2,6-Dichloropyridin-4-yl)acetonitrile

-

Concentrated Hydrochloric Acid or Sodium Hydroxide solution

Procedure (Acid Hydrolysis):

-

Suspend 2-(2,6-dichloropyridin-4-yl)acetonitrile in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Quantitative Data

| Intermediate | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Reference |

| (2,6-Dichloropyridin-4-yl)methanol | 101990-69-6 | C₆H₅Cl₂NO | 178.01 | 91% | [1] |

| 2-(2,6-Dichloropyridin-4-yl)acetonitrile | 1227571-03-0 | C₇H₄Cl₂N₂ | 187.03 | Not Reported | N/A |

| This compound | Not Available | C₇H₅Cl₂NO₂ | 206.03 | Not Reported | N/A |

Potential Biological Significance and Signaling Pathways

While specific biological targets for this compound are not extensively documented, related substituted pyridylacetic acid derivatives have shown a range of biological activities. For instance, the thio-analogue, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid, has been investigated for its potential anti-inflammatory and anticancer properties, possibly through the inhibition of specific enzymes.[2] The acetic acid moiety can act as a pharmacophore, interacting with the active sites of enzymes.

Given the structural similarities to known enzyme inhibitors, a hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related pathway. For example, many anti-inflammatory drugs target enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX).

Conclusion

This technical guide provides a comprehensive overview of the likely initial synthetic route for this compound, based on established chemical principles and available literature on related compounds. While the definitive discovery and initial synthesis require further historical investigation, the presented pathways offer a robust framework for its laboratory-scale preparation. The detailed protocols and compiled data serve as a valuable resource for researchers in medicinal chemistry and drug development. The exploration of the biological activities of this and related compounds remains a promising area for future research, with potential applications in the development of novel therapeutic agents.

References

Theoretical and Computational Elucidation of Dichloropyridine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dichloropyridine derivatives are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Their chemical versatility, stemming from the pyridine ring and the presence of two chlorine atoms, allows for diverse functionalization, making them ideal precursors for complex molecular architectures.[3] Computational and theoretical studies play a pivotal role in understanding the structural, electronic, and spectroscopic properties of these derivatives, thereby accelerating the design and development of novel therapeutic agents and crop protection products.[4][5] This guide provides an in-depth overview of the theoretical and computational investigations of various dichloropyridine isomers, presenting key data, experimental protocols, and visual workflows to aid researchers in this field.

2,3-Dichloropyridine

2,3-Dichloropyridine is a significant intermediate, particularly in the agrochemical sector.[4][6] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its structural and vibrational characteristics.[4][7]

Computational Analysis

A comprehensive computational study of 2,3-dichloropyridine has been performed using DFT with the LANL2DZ basis set.[4] This analysis provides insights into the molecule's optimized geometry, vibrational frequencies, and electronic properties.

Table 1: Calculated Thermodynamic Properties of 2,3-Dichloropyridine

| Property | Value |

| Total Energy (a.u.) | -274.9074 |

| Internal Thermal Energy (E) | |

| Constant Volume Heat Capacity (Cv) | |

| Entropy (S) | |

| Note: Specific values for E, Cv, and S were mentioned as calculated but not explicitly provided in the source material.[7] |

Table 2: Selected Calculated Vibrational Frequencies for 2,3-Dichloropyridine

| Wavenumber (cm⁻¹) | Assignment |

| 1533 | C-C stretching |

| 1377 | In-plane bending of C-C-H and stretching of C-C |

| 974 | Ring deformation |

| 801 | Out-of-plane bending of C-C-H |

Experimental Protocols

Computational Methodology: Density Functional Theory (DFT)

-

Software: GAUSSVIEW program.[7]

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional.[7]

-

Procedure: The molecular structure of 2,3-dichloropyridine is optimized to find the minimum energy conformation. Following optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra. The assignments of the vibrational modes are based on the potential energy distribution (PED).[7]

Visualizations

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. 35Cl nuclear quadrupole resonance spectra and quantum chemical calculations of some 3,5-dichloro-2,6-difluoro-4-X-pyridine compounds where X = F, Cl, OH, OCH2C [[triple bond, length as m-dash]] CH, OCH2CH [[double bond, length as m-dash]] CH2 and OCH2CH2Cl - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. datainsightsmarket.com [datainsightsmarket.com]

- 7. researchgate.net [researchgate.net]

The Reactive Nature of 2-(2,6-dichloropyridin-4-yl)acetic acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the pyridine ring in 2-(2,6-dichloropyridin-4-yl)acetic acid, a key heterocyclic building block in medicinal chemistry and drug development. The inherent electronic properties of the dichloropyridine core render it susceptible to a range of chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the underlying principles of its reactivity, provides established experimental protocols for key transformations based on analogous systems, and presents quantitative data where available. Visualizations of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

Introduction: The Chemical Landscape of a Privileged Scaffold

The 2-(pyridin-4-yl)acetic acid moiety is a recognized privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of two chlorine atoms at the 2- and 6-positions of the pyridine ring in this compound significantly alters its electronic landscape and, consequently, its chemical reactivity. The strong electron-withdrawing nature of the nitrogen heteroatom, compounded by the inductive effects of the two chlorine atoms, creates a highly electron-deficient aromatic system. This electronic characteristic is the cornerstone of the molecule's reactivity, rendering the pyridine ring highly susceptible to nucleophilic attack while being deactivated towards electrophilic substitution. This guide will delve into the practical implications of these electronic features, providing a roadmap for the synthetic manipulation of this versatile chemical entity.

General Reactivity Principles

The reactivity of the pyridine ring in this compound is dominated by two opposing electronic effects:

-

π-Deficient Nature: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the π-system and a net electron deficiency on the ring carbons. This effect is most pronounced at the α (2,6) and γ (4) positions.

-

Inductive Effect of Chlorine Atoms: The two chlorine atoms at the 2- and 6-positions are highly electronegative, further withdrawing electron density from the pyridine ring through the σ-framework.

These combined effects make the carbon atoms at positions 2 and 6 exceptionally electrophilic and, therefore, prime targets for nucleophilic attack. Conversely, the electron-poor nature of the ring strongly disfavors reactions with electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of the functionalization of this compound. The chlorine atoms at the 2- and 6-positions serve as excellent leaving groups in the presence of a wide array of nucleophiles.

General Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Methoxide Substitution on a Related Substrate

| Parameter | Value |

| Starting Material | 4-amino-2,6-dichloro-3,5-dinitropyridine |

| Reagent | Sodium methoxide |

| Solvent | Methanol |

| Reaction Time | 2 hours |

| Temperature | Not specified (likely room temperature) |

| Yield | 85% |

Product Characterization (4-amino-2,6-dimethoxy-3,5-dinitropyridine): [1]

-

¹H NMR (DMSO-d₆): δ 7.97 (s, 2H), 4.01 (s, 6H)

-

¹³C NMR (DMSO-d₆): δ 156.9, 146.0, 115.3

-

ESI-MS: m/z 242.97 (M-H)⁺

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of the acetic acid moiety should be considered, as it may require protection prior to the coupling reaction to prevent unwanted side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron species with a halide in the presence of a palladium catalyst and a base.

References

A Technical Guide to the Solubility and Stability of 2-(2,6-dichloropyridin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility and chemical stability of the compound 2-(2,6-dichloropyridin-4-yl)acetic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on providing detailed experimental protocols and theoretical frameworks to enable researchers to generate this critical data in a laboratory setting. The information presented is essential for the evaluation of this compound in drug discovery and development contexts.

Physicochemical Properties

| Property | Value/Information | Source |

| CAS Number | 1227515-02-7 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available. For comparison, the related compound 2,6-Dichloropyridine-4-carboxylic acid has a melting point of 209-212 °C.[2] | - |

| pKa | Estimated to be in the acidic range due to the carboxylic acid moiety. | - |

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for formulation. Both kinetic and thermodynamic solubility are important parameters to assess during drug development.

Experimental Protocols for Solubility Determination

The following are standard protocols for determining the kinetic and thermodynamic solubility of a compound like this compound.

2.1.1. Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution. The shake-flask method with subsequent analysis is a common approach.[3][4]

-

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes or 96-well plates

-

Thermomixer/shaker

-

Centrifuge or filtration apparatus

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock solution to a pre-determined volume of PBS (pH 7.4) in a microcentrifuge tube or well of a 96-well plate. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubate the samples in a thermomixer at a controlled temperature (e.g., 25°C or 37°C) with agitation for a set period (e.g., 1-2 hours) to allow the system to reach a state of supersaturation and subsequent precipitation.[4]

-

Separate the undissolved solid by centrifugation or filtration.

-

Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve of the compound in the assay buffer is required for quantification.

-

2.1.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the compound, which is a more accurate representation of its true solubility and is crucial for pre-formulation and formulation development.[5][6]

-

Materials:

-

Solid this compound

-

Aqueous buffer of desired pH (e.g., PBS at pH 7.4, simulated gastric fluid, simulated intestinal fluid)

-

Vials with screw caps

-

Shaker or rotator

-

Filtration unit (e.g., syringe filters with low protein binding)

-

HPLC system with UV detector

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial containing the aqueous buffer. The presence of undissolved solid at the end of the experiment is essential.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

-

Dilute the filtrate if necessary and determine the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Presentation for Solubility

The results from these experiments should be tabulated for clear comparison.

Table 1: Kinetic Solubility of this compound

| Buffer System (pH) | Temperature (°C) | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| PBS (7.4) | 25 | 2 | [Insert experimental value] | [Insert experimental value] |

| PBS (7.4) | 37 | 2 | [Insert experimental value] | [Insert experimental value] |

Table 2: Thermodynamic Solubility of this compound

| Buffer System (pH) | Temperature (°C) | Incubation Time (h) | Measured Solubility (µg/mL) | Measured Solubility (µM) |

| Simulated Gastric Fluid (pH 1.2) | 37 | 48 | [Insert experimental value] | [Insert experimental value] |

| Simulated Intestinal Fluid (pH 6.8) | 37 | 48 | [Insert experimental value] | [Insert experimental value] |

| PBS (7.4) | 37 | 48 | [Insert experimental value] | [Insert experimental value] |

Visualization of Solubility Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Stability Assessment

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[7]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)).[8] The goal is to achieve 5-20% degradation of the active substance.[9]

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated photostability chamber

-

Calibrated oven

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

-

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Dissolve the compound and treat with 0.1 M NaOH. Maintain at room temperature or heat gently, collecting samples over time. Neutralize before analysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the degradation over time.

-

Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven (e.g., 80°C). Analyze the compound at different time intervals.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] Protect a portion of the samples with aluminum foil to serve as a dark control.

-

-

Analysis:

-

All samples from the forced degradation studies should be analyzed using a stability-indicating HPLC method. This method must be able to separate the intact compound from all degradation products.

-

A PDA detector is useful for assessing peak purity.

-

LC-MS can be used to identify the mass of the degradation products, which aids in structure elucidation.

-

Mass balance should be calculated to ensure that all degradation products are accounted for.[10]

-

Data Presentation for Stability

The results of the forced degradation studies should be summarized in a table.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Time (h) | % Degradation | Number of Degradants | RRT of Major Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | [Insert time] | [Insert value] | [Insert value] | [Insert RRTs] |

| Base Hydrolysis | 0.1 M NaOH, RT | [Insert time] | [Insert value] | [Insert value] | [Insert RRTs] |

| Oxidation | 3% H₂O₂, RT | [Insert time] | [Insert value] | [Insert value] | [Insert RRTs] |

| Thermal (Solid) | 80°C | [Insert time] | [Insert value] | [Insert value] | [Insert RRTs] |

| Photolytic (Solid) | ICH Q1B | [Insert time] | [Insert value] | [Insert value] | [Insert RRTs] |

| Photolytic (Solution) | ICH Q1B | [Insert time] | [Insert value] | [Insert value] | [Insert RRTs] |

*RRT = Relative Retention Time

Visualization of Stability Testing Workflow

Caption: Workflow for forced degradation (stability) studies.

Biological Context and Potential Relevance

Pyridine and its derivatives are common scaffolds in medicinal chemistry and are found in numerous FDA-approved drugs.[11][12][13] The pyridine ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, and can be crucial for binding to biological targets.[11][14] Compounds containing a pyridine ring have shown a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[15]

The acetic acid moiety in this compound suggests that it may interact with biological targets that recognize carboxylic acids. The dichloro-substitution on the pyridine ring can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its biological activity and pharmacokinetic profile. The related compound, 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid, has been investigated for potential anti-inflammatory and anticancer activities.[16] This suggests that this compound could also be a candidate for investigation in similar therapeutic areas.

Visualization of Potential Drug Discovery Logic

Caption: Rationale for investigating the compound in drug discovery.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is currently limited, the detailed protocols and methodologies presented here will enable researchers to generate the necessary data to assess its potential as a drug candidate. The established importance of the pyridine scaffold in medicinal chemistry further underscores the value of a thorough characterization of this compound.

References

- 1. echemi.com [echemi.com]

- 2. 2,6-Dichloropyridine-4-carboxylic acid 98 5398-44-7 [sigmaaldrich.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. onyxipca.com [onyxipca.com]

- 11. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 14. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid | 80542-50-3 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for 2-(2,6-dichloropyridin-4-yl)acetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-(2,6-dichloropyridin-4-yl)acetic acid as a versatile building block in organic synthesis. Due to the limited availability of direct literature on this specific compound, the following protocols are based on established synthetic methodologies for closely related pyridine derivatives and are intended to serve as a guide for researchers.

Introduction

This compound is a functionalized pyridine derivative with significant potential in the synthesis of novel organic molecules. The presence of the dichloropyridine core offers opportunities for various nucleophilic substitution and cross-coupling reactions, while the acetic acid moiety allows for standard carboxylic acid chemistry, including esterification and amidation. This combination of reactive sites makes it a valuable precursor for the development of new pharmaceutical and agrochemical agents.

Physicochemical Properties and Spectroscopic Data

While experimental data for this compound is not widely published, the following table summarizes expected physicochemical properties and spectroscopic characteristics based on analogous compounds.

| Property | Expected Value |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.03 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) |

| ¹H NMR (DMSO-d₆) | ~ δ 7.5 (s, 2H, pyridine-H), ~ δ 3.8 (s, 2H, CH₂), ~ δ 12.5 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆) | ~ δ 172 (C=O), ~ δ 151 (C-Cl), ~ δ 148 (C-CH₂), ~ δ 122 (CH), ~ δ 40 (CH₂) |

| IR (KBr, cm⁻¹) | ~ 3000-2500 (O-H stretch), ~ 1710 (C=O stretch), ~ 1580, 1450 (C=C, C=N stretch) |

| Mass Spec (ESI-) | m/z 204 [M-H]⁻ |

Synthetic Protocols

The synthesis of this compound can be approached through several plausible routes, starting from commercially available 2,6-dichloropyridine.

Protocol 1: From 2,6-dichloro-4-methylpyridine

This protocol involves the oxidation of the methyl group of 2,6-dichloro-4-methylpyridine (picoline) to a carboxylic acid, followed by a homologation sequence.

Workflow Diagram:

common experimental procedures involving 2-(2,6-dichloropyridin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,6-dichloropyridin-4-yl)acetic acid is a substituted pyridine derivative. Based on available data, this compound is primarily utilized as a chemical intermediate in organic synthesis rather than as a biologically active agent in experimental studies. Its structure, featuring a reactive carboxylic acid group and a dichlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

This document provides an overview of the known properties of this compound and offers a representative protocol for its application in synthetic chemistry. Due to a lack of published research on its direct biological effects, this document focuses on its handling, chemical properties, and potential synthetic utility.

Physicochemical Properties and Safety Data

Proper handling and storage are crucial when working with any chemical intermediate. Below is a summary of the key properties and safety information for this compound.

| Property | Value | Reference |

| CAS Number | 1227515-02-7 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Safety Precautions:

-

Handle in a well-ventilated area.[1]

-

Wear suitable protective clothing, including gloves and eye protection.[1]

-

Avoid formation of dust and aerosols.[1]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Hypothetical Synthetic Application: Amide Coupling Reaction

The carboxylic acid moiety of this compound can be readily converted to an amide, a common functional group in pharmaceuticals. This protocol describes a general procedure for the coupling of this compound with a primary amine using a standard coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as 1-Hydroxybenzotriazole (HOBt).

Experimental Workflow: Amide Synthesis

Caption: Workflow for a typical amide coupling reaction.

Detailed Protocol: Synthesis of a Hypothetical Amide Derivative

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-